BRL-15572
Description
Historical Development of Selective Serotonin (B10506) Receptor Ligands
The journey to understand the complex roles of serotonin (5-hydroxytryptamine, 5-HT) in the body has been intrinsically linked to the development of ligands that can selectively target its numerous receptor subtypes. The existence of a vasoconstrictive substance in blood was noted over a century ago, but it was not until 1949 that serotonin was identified as 5-HT. nih.gov The subsequent discovery of its presence in the brain in 1954 sparked decades of research into its function as a neurotransmitter. nih.gov
Early research in the late 1950s first proposed the existence of multiple 5-HT receptor subtypes. nih.gov However, it was the advent of radioligand binding studies in the 1970s and 1980s that truly began to unravel the heterogeneity of the 5-HT receptor family. nih.gov This era saw the classification of receptors into major families, such as 5-HT1 and 5-HT2. The 5-HT1 receptor family itself was found to be composed of several subtypes (5-HT1A, 5-HT1B, 5-HT1D, etc.). cas.cz
The development of Selective Serotonin Reuptake Inhibitors (SSRIs) in the 1970s, such as fluoxetine, marked a significant milestone, providing therapeutic options that targeted the serotonin system more specifically than older antidepressants. nih.gov These drugs, however, act by increasing synaptic serotonin levels rather than by directly binding to specific postsynaptic receptors. nih.gov The quest for compounds with high affinity and selectivity for individual receptor subtypes has been a continuous effort in medicinal chemistry, aiming to dissect the precise physiological roles of each receptor and to develop more targeted therapeutics. researchgate.net This drive led to the creation of research tools capable of discriminating between closely related receptor subtypes, such as the 5-HT1B and 5-HT1D receptors, which share a remarkably similar pharmacology despite only modest amino acid sequence homology. nih.gov
The Significance of 5-HT1D Receptor Subtype Research
The 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) family, is primarily located in the central nervous system. patsnap.comwikipedia.org Its activation leads to the inhibition of adenylyl cyclase, thereby decreasing cellular levels of cyclic AMP (cAMP). wikipedia.org Research has highlighted the significant role of the 5-HT1D receptor in various physiological and pathological processes.
One of the most well-established roles for the 5-HT1D receptor is in the pathophysiology of migraine headaches. jocmr.orgwikipedia.org It is expressed on trigeminal nerves and cerebral blood vessels, and its activation is a key mechanism of action for the triptan class of anti-migraine drugs. jocmr.org These agonists are thought to alleviate migraine attacks by causing vasoconstriction of dilated cranial blood vessels and by inhibiting the release of pro-inflammatory neuropeptides from trigeminal nerve endings. jocmr.org
Beyond migraine, the 5-HT1D receptor is a subject of interest for its role in modulating the release of other neurotransmitters. wikipedia.orgpatsnap.com For instance, it has been shown to influence the release of glutamate (B1630785). wikipedia.org This has implications for its potential involvement in a range of neurological and psychiatric conditions where neurotransmitter balance is disrupted, including anxiety, depression, and even neurodegenerative diseases like Alzheimer's and Parkinson's disease. patsnap.comwikipedia.orgpatsnap.com The development of selective ligands for the 5-HT1D receptor is therefore crucial for researchers to further explore these functions and to validate it as a potential therapeutic target for a broader range of disorders. patsnap.com
Overview of BRL-15572 as a Research Compound
This compound, with the chemical name 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol, is a research compound that emerged from the efforts to develop tools to differentiate between the highly similar 5-HT1B and 5-HT1D receptors. nih.govnih.gov It is characterized as a selective antagonist for the human 5-HT1D receptor. nih.govwikipedia.org
The key feature of this compound is its significant selectivity for the 5-HT1D receptor over the 5-HT1B receptor, exhibiting a 60-fold higher affinity for the former. nih.govmedchemexpress.com This selectivity has made it a valuable pharmacological tool for scientists to isolate and study the specific functions of the 5-HT1D receptor subtype, without the confounding effects of activating or blocking the 5-HT1B receptor. wikipedia.org
Research utilizing this compound has contributed to a better understanding of the distinct roles of the 5-HT1D receptor. wikipedia.org While it is a potent antagonist, studies have also shown that in some high-expression recombinant systems, this compound can act as a partial agonist. nih.gov This highlights the complexity of its pharmacological profile. It is important to note that while highly selective for 5-HT1D over 5-HT1B, this compound also shows considerable affinity for the 5-HT1A and 5-HT2B receptors, which is a consideration in experimental design.
Detailed Research Findings
The pharmacological profile of this compound has been characterized through various in vitro assays. Receptor binding studies using human receptors expressed in Chinese Hamster Ovary (CHO) cells have determined its affinity (pKi) for a range of serotonin receptor subtypes. Functional assays, such as [35S]GTPγS binding and cAMP accumulation assays, have been used to assess its activity (pEC50 and pKB). nih.gov
This compound Receptor Binding Affinity Profile
| Receptor Subtype | pKi |
| h5-HT1D | 7.9 nih.gov |
| h5-HT1A | 7.7 |
| h5-HT2B | 7.4 |
| h5-HT2A | 6.6 |
| h5-HT7 | 6.3 |
| h5-HT2C | 6.2 |
| h5-HT1B | 6.1 |
| h5-HT1F | 6.0 |
| h5-HT6 | 5.9 |
| h5-HT1E | 5.2 |
Functional Activity of this compound at 5-HT1B and 5-HT1D Receptors
| Assay | Receptor | Value |
| cAMP Accumulation Assay (Antagonist) | h5-HT1D | pKB = 7.1 nih.gov |
| cAMP Accumulation Assay (Antagonist) | h5-HT1B | pKB < 6 nih.gov |
| [35S]GTPγS Binding Assay (Partial Agonist) | h5-HT1D | pEC50 = 8.1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,24-25,29H,14-17,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHCTHPYUOXOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043983 | |
| Record name | 4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
734517-40-9 | |
| Record name | 4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=734517-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BRL 15572 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0734517409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRL-15572 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY8CZE6XUD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacodynamics of Brl 15572
Serotonin (B10506) Receptor Binding Affinity and Selectivity Profile
BRL-15572 is recognized for its distinct binding profile among serotonin (5-HT) receptors. It demonstrates a high affinity for the human 5-HT1D receptor, coupled with significant selectivity over other subtypes, which has made it a valuable tool in pharmacological research. wikipedia.orgnih.gov
High-Affinity Interactions with Human 5-HT1D Receptors
Studies have consistently shown that this compound binds with high affinity to human 5-HT1D receptors. medchemexpress.comamerigoscientific.com Receptor binding assays using human receptors expressed in Chinese Hamster Ovary (CHO) cells determined the pKi value of this compound for the h5-HT1D receptor to be 7.9. nih.govselleckchem.com This high affinity underscores its potent interaction with this specific receptor subtype.
Selectivity Over Other Serotonin Receptor Subtypes (e.g., 5-HT1B, 5-HT1A, 5-HT2B)
A key characteristic of this compound is its selectivity for the 5-HT1D receptor over other 5-HT receptor subtypes. nih.govhellobio.com Notably, it exhibits a 60-fold higher affinity for the h5-HT1D receptor compared to the h5-HT1B receptor. nih.govselleckchem.com While its affinity for the 5-HT1B receptor is significantly lower (pKi = 6.1), this compound does show considerable affinity for the 5-HT1A and 5-HT2B receptors, with pKi values of 7.7 and 7.4, respectively. selleckchem.com This makes it a selective, but not entirely specific, ligand. The compound shows little to no affinity for a range of other receptor types. nih.govtocris.com
Interactive Data Table: this compound Binding Affinities (pKi) at Various 5-HT Receptor Subtypes
| Receptor Subtype | pKi Value |
|---|---|
| 5-HT1D | 7.9 |
| 5-HT1A | 7.7 |
| 5-HT2B | 7.4 |
| 5-HT2A | 6.6 |
| 5-HT7 | 6.3 |
| 5-HT2C | 6.2 |
| 5-HT1B | 6.1 |
| 5-HT1F | 6.0 |
| 5-HT6 | 5.9 |
| 5-HT1E | 5.2 |
Data sourced from research on human recombinant receptors. selleckchem.com
Comparative Analysis with Other Selective Ligands (e.g., SB-216641)
The pharmacological profile of this compound is often contrasted with that of SB-216641, a selective 5-HT1B receptor ligand. In comparative studies, SB-216641 displays high affinity for h5-HT1B receptors (pKi = 9.0) with a 25-fold lower affinity for h5-HT1D receptors. nih.gov This is in stark contrast to this compound's preference for the h5-HT1D subtype. nih.gov This differential selectivity makes these two compounds valuable for distinguishing the specific roles of 5-HT1B and 5-HT1D receptors in physiological and pathological processes. nih.govnih.gov For example, in studies of guinea-pig and human 5-HT auto- and heteroreceptors, SB-216641 acted as a preferential antagonist at native human 5-HT1B receptors, while this compound was a preferential antagonist at native human 5-HT1D receptors. nih.gov
Functional Ligand Activity at Serotonin Receptors
The functional activity of this compound at serotonin receptors is complex, exhibiting different properties depending on the experimental system. It is generally characterized as a 5-HT1D receptor antagonist, but also shows partial agonist activity in certain contexts. nih.govmedchemexpress.comamerigoscientific.comguidetomalariapharmacology.org
Antagonist Properties at 5-HT1D Receptors
This compound is widely described as a selective antagonist of the h5-HT1D receptor. nih.govwikipedia.orgmedchemexpress.comhellobio.com In functional assays, it has been shown to antagonize the effects of 5-HT. For instance, in a cAMP accumulation assay using a cell line expressing the h5-HT1D receptor, this compound shifted the 5-HT concentration-response curve, yielding a pKB value of 7.1. nih.govselleckchem.com Furthermore, in studies on human atrial appendages, this compound antagonized the 5-HT-induced inhibition of electrically evoked tritium (B154650) overflow. nih.gov Similarly, the inhibitory effect of 5-HT on the potassium-evoked overflow of glutamate (B1630785) from human cerebrocortical synaptosomes was antagonized by this compound. nih.gov
Partial Agonist Activity at 5-HT1D Receptors in Recombinant Systems
Despite its antagonist properties in many functional assays, this compound has also been observed to act as a partial agonist in high receptor expression recombinant systems. nih.gov In [35S]GTPγS binding assays using membranes from CHO cells expressing h5-HT1D receptors, this compound stimulated binding with a pEC50 value of 8.1. amerigoscientific.comnih.gov This partial agonism was also observed in cells expressing h5-HT1B receptors, with potencies that correlated with their respective receptor binding affinities. nih.govselleckchem.com
Influence on G Protein-Coupled Signaling Pathways (e.g., [35S]GTPγS binding, cAMP Accumulation)
This compound's interaction with serotonin receptors, particularly the 5-HT1D subtype, initiates downstream signaling cascades characteristic of G protein-coupled receptors (GPCRs). The functional activity of this compound has been characterized using key assays that measure the early stages of G protein activation and the subsequent modulation of second messengers, such as cyclic AMP (cAMP).
[35S]GTPγS Binding Assays:
The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, is a direct measure of G protein activation following receptor agonism. nih.govcdutcm.edu.cn In studies utilizing membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant 5-HT1B and 5-HT1D receptors, this compound was observed to stimulate [35S]GTPγS binding. nih.govselleckchem.commedchemexpress.com This stimulation indicates that this compound possesses agonist properties at these receptors. nih.gov The potencies of this compound in these functional assays correlated with its receptor binding affinities. nih.govselleckchem.com Specifically, at the human 5-HT1D receptor, this compound acts as a partial agonist. caymanchem.com
cAMP Accumulation Assays:
The 5-HT1 family of receptors, including the 5-HT1B and 5-HT1D subtypes, are classically coupled to the Gi/o family of G proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular accumulation of cAMP. tocris.combiologists.com In functional assays measuring cAMP accumulation in recombinant h5-HT1B and h5-HT1D receptor-expressing cells, this compound demonstrated partial agonist activity. nih.govnih.gov When acting as an antagonist, the pKB values, which measure the equilibrium dissociation constant of an antagonist, were determined. For this compound, the pKB value at the h5-HT1D receptor was 7.1, while at the h5-HT1B receptor, it was less than 6, further highlighting its selectivity. nih.gov
Table 1: Functional Activity of this compound at Human 5-HT1B and 5-HT1D Receptors
| Assay | Receptor Subtype | Cell Line | Activity | Potency/Affinity | Reference |
|---|---|---|---|---|---|
| [35S]GTPγS Binding | h5-HT1D | CHO | Partial Agonist | EC50 = 0.008 µM | caymanchem.com |
| [35S]GTPγS Binding | h5-HT1B & h5-HT1D | CHO | Agonist | Potencies correlated with binding affinities | nih.govselleckchem.comnih.gov |
| cAMP Accumulation | h5-HT1D | CHO | Antagonist | pKB = 7.1 | nih.gov |
Receptor Localization and Expression in Research Models
The pharmacological profile of this compound has been investigated in various research models, ranging from cultured cell lines expressing recombinant receptors to native tissues. These models have been crucial for elucidating its selectivity and functional properties.
Recombinant Receptor Expression Systems:
A significant portion of the characterization of this compound has been performed using mammalian cell lines genetically engineered to express specific human serotonin receptor subtypes.
Chinese Hamster Ovary (CHO) Cells: CHO cells are a common model for studying GPCRs. They have been used to express human 5-HT1D and 5-HT1B receptors to determine the binding affinity and functional activity of this compound. nih.govmedchemexpress.comcaymanchem.com These models established the compound's 60-fold selectivity for the h5-HT1D receptor over the h5-HT1B subtype. nih.govselleckchem.com
Monkey Cos-7 Cells: These cells were used in studies involving the cloning and expression of the porcine 5-HT1D receptor. Interestingly, this compound, a selective antagonist at the human 5-HT1D receptor, showed poor recognition of the porcine homolog, highlighting species differences in receptor pharmacology. nih.gov
Native Tissue and Neuron Studies:
Investigations using native tissues are essential for understanding the effects of a compound on receptors in their natural physiological environment.
Guinea-Pig Striatum: The binding affinity of this compound was determined on native 5-HT1B receptors in the guinea-pig striatum, with results being similar to those found in recombinant systems. nih.gov
Human Cerebrocortex: Functional studies have been conducted on native human brain tissue. This compound was found to act as a pure antagonist at h5-HT1D heteroreceptors that regulate the release of glutamate in the human cerebrocortex. nih.gov In the same study, it showed little to no affinity for the h5-HT1B autoreceptor, which regulates serotonin release. nih.gov
Human Atrial Appendages: this compound was reported to block the effects of serotonin at presynaptic h5-HT1D heteroreceptors located on noradrenergic terminals in human atrial appendages. nih.gov
Table 2: Research Models Used in the Study of this compound
| Research Model | Receptor(s) Studied | Key Findings | Reference |
|---|---|---|---|
| CHO Cell Lines | Recombinant human 5-HT1D, 5-HT1B | Determined high affinity and 60-fold selectivity for h5-HT1D; characterized agonist/antagonist activity. | nih.govselleckchem.commedchemexpress.com |
| Monkey Cos-7 Cells | Recombinant porcine 5-HT1D | This compound showed poor recognition, indicating species differences. | nih.gov |
| Guinea-Pig Striatum | Native 5-HT1B receptors | Confirmed binding affinity in native tissue. | nih.gov |
| Human Cerebrocortex | Native h5-HT1D heteroreceptors and h5-HT1B autoreceptors | Acted as a pure antagonist at h5-HT1D heteroreceptors; low affinity for h5-HT1B autoreceptors. | nih.gov |
In Vitro Research Methodologies and Findings with Brl 15572
Applications in Recombinant Cell Culture Systems
Recombinant cell culture systems are a cornerstone in the pharmacological characterization of receptor ligands, allowing for the study of a specific receptor in a controlled environment. The use of such systems has been pivotal in defining the binding affinity and functional activity of BRL-15572 at the human 5-HT1D receptor.
Human 5-HT1D Receptor Expression in CHO Cells
Chinese Hamster Ovary (CHO) cells are frequently used for the stable expression of recombinant human receptors. In the case of this compound, CHO cells expressing the human 5-HT1D receptor (h5-HT1D) have been instrumental in determining its binding profile. nih.govnih.gov In receptor binding studies, this compound demonstrates a high affinity for the h5-HT1D receptor, with a pKi value of 7.9. nih.govselleckchem.comselleckchem.com Notably, it exhibits a 60-fold higher affinity for the h5-HT1D receptor compared to the h5-HT1B receptor. nih.govnih.govselleckchem.com While selective, this compound also shows moderate affinity for the human 5-HT1A and 5-HT2B receptors. selleckchem.comselleckchem.com
Table 1: Binding Affinity of this compound at Human Serotonin (B10506) Receptors Expressed in CHO Cells
| Receptor Subtype | pKi | Selectivity over h5-HT1B | Reference |
|---|---|---|---|
| h5-HT1D | 7.9 | 60-fold | nih.gov, nih.gov, selleckchem.com |
| h5-HT1B | 6.1 | - | selleckchem.com |
| h5-HT1A | 7.7 | - | selleckchem.com |
| h5-HT2B | 7.4 | - | selleckchem.com |
| h5-HT1E | 5.2 | - | selleckchem.com |
| h5-HT1F | 6.0 | - | selleckchem.com |
| h5-HT2A | 6.6 | - | selleckchem.com |
| h5-HT2C | 6.2 | - | selleckchem.com |
| 5-HT6 | 5.9 | - | selleckchem.com |
| 5-HT7 | 6.3 | - | selleckchem.com |
Evaluation of Functional Responses in Cellular Assays
Beyond binding affinity, functional assays in recombinant cell systems have been crucial for characterizing the activity of this compound. In CHO cells expressing h5-HT1D receptors, this compound has been evaluated in [³⁵S]GTPγS binding assays and cAMP accumulation assays. nih.gov In the [³⁵S]GTPγS binding assay, which measures G-protein activation, this compound acts as a partial agonist at h5-HT1D receptors. selleckchem.com In cAMP accumulation assays, this compound demonstrates antagonist activity, with a pKB value of 7.1 at the h5-HT1D receptor, while having a much lower affinity for the h5-HT1B receptor (pKB < 6). nih.govselleckchem.com
Studies in Native Tissue Preparations
To understand the physiological relevance of a compound, it is essential to study its effects in native tissues where the receptor is endogenously expressed. This compound has been investigated in various central and peripheral nervous system tissue preparations.
Central Nervous System Tissue
The effects of this compound have been examined in several preparations from the central nervous system, providing insights into its role in modulating neurotransmission.
Guinea-Pig Cerebral Cortex and Striatum: In guinea-pig cerebral cortex slices, this compound (at 2 µM) did not affect the electrically evoked overflow of tritium (B154650) from tissue pre-incubated with [³H]serotonin, indicating a lack of effect on 5-HT autoreceptors in this preparation. nih.gov However, in the guinea-pig striatum, this compound was found to have a similar affinity for 5-HT1B receptors as determined in recombinant systems. nih.gov
Human Cerebral Cortical Slices and Synaptosomes: In human cerebral cortex slices, similar to the findings in guinea pigs, this compound (at 2 µM) did not affect the electrically evoked tritium overflow. nih.gov In synaptosomes prepared from the human cerebral cortex, this compound acted as a pure antagonist at the h5-HT1D heteroreceptor that regulates glutamate (B1630785) release. nih.gov Specifically, it antagonized the inhibitory effect of 5-HT on the K+-evoked overflow of glutamate. nih.gov In contrast, it did not significantly affect the 5-HT-mediated inhibition of [³H]5-HT release, which is regulated by h5-HT1B autoreceptors. nih.gov
Peripheral Tissue Models
The pharmacological profile of this compound has also been explored in peripheral tissues, which endogenously express 5-HT1D receptors.
Human Atrial Appendages: In human atrial appendages, this compound has been shown to be a potent antagonist at native h5-HT1D heteroreceptors. nih.gov It antagonized the inhibitory effect of 5-HT on the electrically evoked overflow of tritium from tissue pre-incubated with [³H]noradrenaline. nih.govselleckchem.comnih.gov This effect was achieved with a concentration of 300 nM. nih.govselleckchem.com
Rat Aorta: In studies using isolated rat thoracic aorta, this compound was used as a selective 5-HT1D receptor antagonist to investigate the vasoconstrictor effects of other compounds. nih.govnih.gov For instance, the vasoconstrictive effects of synephrine (B1677852) were significantly inhibited by pretreatment with this compound. nih.gov In another study, this compound did not affect the lerimazoline-induced attenuation of phenylephrine (B352888) activity, suggesting the 5-HT1D receptor is not involved in this particular interaction. koreamed.org
Analysis of Neurotransmitter Release
A key application of this compound in in vitro studies has been to dissect the role of the 5-HT1D receptor in modulating the release of various neurotransmitters, often utilizing tritium overflow studies.
These studies involve pre-incubating tissue with a radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]noradrenaline) and then stimulating its release. In human cerebral cortical synaptosomes, this compound antagonized the 5-HT-induced inhibition of K+-evoked glutamate release, demonstrating its action on presynaptic h5-HT1D heteroreceptors on glutamatergic neurons. nih.gov Conversely, it had no effect on the 5-HT-mediated inhibition of [³H]5-HT release from these same synaptosomes, which is a h5-HT1B autoreceptor-mediated process. nih.gov
In human atrial appendages, this compound antagonized the 5-HT-induced inhibition of electrically evoked tritium overflow from tissues preloaded with [³H]noradrenaline, indicating its antagonism at presynaptic h5-HT1D heteroreceptors on noradrenergic nerve terminals. nih.govnih.gov
Table 2: Summary of this compound Activity in Native Tissue Preparations
| Tissue Preparation | Key Finding | Receptor Target | Reference |
|---|---|---|---|
| Guinea-Pig Cerebral Cortex Slices | No effect on evoked [³H]5-HT overflow | 5-HT Autoreceptor | nih.gov |
| Human Cerebral Cortical Synaptosomes | Antagonized 5-HT-induced inhibition of glutamate release | h5-HT1D Heteroreceptor | nih.gov |
| Human Cerebral Cortical Synaptosomes | No effect on 5-HT-induced inhibition of [³H]5-HT release | h5-HT1B Autoreceptor | nih.gov |
| Human Atrial Appendages | Antagonized 5-HT-induced inhibition of [³H]noradrenaline overflow | h5-HT1D Heteroreceptor | nih.gov, nih.gov |
| Rat Aorta | Inhibited vasoconstrictive effects of synephrine | 5-HT1D Receptor | nih.gov |
Investigations in Specific Cellular Systems
This section details the use of this compound in targeted in vitro studies to understand its influence on cellular secretion and metabolic pathways.
Modulation of Cellular Secretion (e.g., Growth Hormone Release from Rat Anterior Pituitary Cells)
In vitro studies using cultured cell aggregates from the rat anterior pituitary have been conducted to explore the role of various serotonin (5-hydroxytryptamine, 5-HT) receptors in modulating growth hormone (GH) secretion. oup.com The experimental setup involves stimulating the pituitary cell aggregates with 5-HT and observing the GH response in the presence of different selective 5-HT receptor antagonists. oup.com
Research in this area found that 5-HT prompts the stimulation of GH secretion in these cell cultures. oup.com To identify the specific receptors mediating this response, a variety of antagonists were employed. Findings indicated that the GH response to 10 nM of 5-HT was not affected by the application of the 5-HT₁D antagonist this compound at a concentration of 1 μM. oup.comoup.com Similarly, the 5-HT₁A antagonist WAY100635 also showed no effect on the GH response to 5-HT. oup.comoup.com In contrast, the 5-HT₁B antagonist SB-224289 slightly lowered the GH response, while the 5-HT₂A antagonist ketanserin (B1673593) caused a significant increase. oup.comoup.com These results suggest that the 5-HT₁D receptor does not play a direct role in mediating the stimulatory effect of serotonin on growth hormone release in this specific in vitro model. oup.comoup.com
Table 1: Effect of Various 5-HT Receptor Antagonists on 5-HT-Stimulated Growth Hormone (GH) Release in Rat Anterior Pituitary Cells
| Antagonist | Target Receptor | Concentration | Observed Effect on GH Response to 5-HT | Reference |
|---|---|---|---|---|
| This compound | 5-HT₁D | 1 μM | No effect | oup.comoup.com |
| WAY100635 | 5-HT₁A | 50 nM | No effect | oup.comoup.com |
| SB-224289 | 5-HT₁B | 1 μM | Slightly lowered response (~20%) | oup.comoup.com |
| Ketanserin | 5-HT₂A | 1 μM | Increased response | oup.comoup.com |
Studies on Glycogen (B147801) Synthesis and Phosphorylase Inactivation in Hepatocytes
The regulation of hepatic glycogen metabolism is a complex process crucial for maintaining glucose homeostasis. vetmeduni.ac.at Serotonin (5-HT) has been identified as a key signaling molecule that exerts direct and opposing effects on glycogen synthesis in rat hepatocytes. nih.gov These dual actions are mediated by different 5-HT receptor subtypes. nih.govresearchgate.net
In vitro research using primary rat hepatocytes has established that the stimulation of glycogen synthesis is mediated by 5-HT₁ and 5-HT₂A receptors. nih.govresearchgate.net The mechanism for this stimulation involves the inactivation of the enzyme glycogen phosphorylase. nih.gov Glycogen phosphorylase, in its active form, inhibits glycogen synthase; therefore, its inactivation leads to the subsequent activation of glycogen synthase and an increase in glycogen storage. researchgate.netnih.gov Conversely, the stimulation of 5-HT₂B receptors leads to an inhibition of glycogen synthesis. nih.govresearchgate.net
This compound is recognized as a selective antagonist of the 5-HT₁D receptor subtype, which makes it a valuable pharmacological tool for dissecting the pathways of 5-HT₁ receptors. wikipedia.orgtocris.com While studies have detailed the overarching role of the 5-HT₁ receptor family in promoting glycogen synthesis through phosphorylase inactivation, the specific contribution of the 5-HT₁D subtype in this process within hepatocytes is an area for further detailed investigation. nih.govresearchgate.net The opposing actions of serotonin on glycogen metabolism, dictated by which receptor subtype is engaged, underscore the complexity of hepatic glucose regulation. nih.gov
Table 2: Opposing Roles of 5-HT Receptor Subtypes in Hepatocyte Glycogen Synthesis
| 5-HT Receptor Subtype(s) | Effect on Glycogen Synthesis | Mechanism | Reference |
|---|---|---|---|
| 5-HT₁/₂A | Stimulation | Inactivation of glycogen phosphorylase, leading to activation of glycogen synthase. | nih.govresearchgate.net |
| 5-HT₂B | Inhibition | Counter-regulatory effect opposing stimulation. | nih.govresearchgate.net |
Non Clinical in Vivo Research and Physiological Effects of Brl 15572
Research in Neurological Systems
In the central nervous system, BRL-15572 has been instrumental in dissecting the functions of the 5-HT1D receptor, particularly in neurotransmitter modulation, pain signaling, and cerebrovascular control.
Research using human cerebrocortical synaptosomes has demonstrated that this compound acts as a pure antagonist at the h5-HT1D heteroreceptor, which regulates the release of glutamate (B1630785). nih.gov In these studies, the inhibitory effect of 5-hydroxytryptamine (5-HT) on the potassium-evoked overflow of glutamate was completely prevented by this compound. nih.govnih.gov When administered alone, this compound had no effect on either the basal or potassium-evoked release of glutamate, confirming its antagonist nature at this receptor. nih.govnih.gov
This selectivity is crucial for distinguishing the role of the 5-HT1D receptor from the 5-HT1B receptor. While this compound effectively blocked the 5-HT-mediated inhibition of glutamate release, it did not alter the effects of 5-HT at the 5-HT1B autoreceptor, which regulates serotonin (B10506) release. nih.govnih.gov This pharmacological diversity highlights the distinct functions of native h5-HT1B and h5-HT1D receptors. nih.gov
| Experimental Model | Compound(s) Tested | Key Finding | Reference |
|---|---|---|---|
| Human cerebrocortical synaptosomes | 5-HT, this compound | This compound completely prevented the 5-HT-induced inhibition of K+-evoked glutamate overflow. | nih.gov |
| Human cerebrocortical synaptosomes | This compound | Alone, this compound had no effect on basal or K+-evoked glutamate overflow. | nih.gov |
| Human cerebrocortical synaptosomes | 5-HT, this compound, SB-224289 (5-HT1B antagonist) | This compound antagonized the effect of 5-HT on glutamate release, while SB-224289 had no effect, showing receptor specificity. | nih.gov |
This compound has been utilized in studies of pain to differentiate the roles of serotonin receptor subtypes in nociception. In a study investigating the antinociceptive effects of sesamin (B1680957) in inflammatory and neuropathic pain models, this compound was used as a selective 5-HT1D receptor antagonist. nih.gov The results showed that while the antinociceptive effect of sesamin was prevented by a 5-HT1A receptor antagonist (WAY-100635), this compound did not impede the sesamin-induced antinociception in the formalin test. nih.gov
Furthermore, this compound administered on its own did not affect the nociceptive behavior induced by formalin in rats. nih.gov This finding suggests that the 5-HT1D receptor is not the primary mediator of the antiallodynic and antinociceptive effects observed in that particular pathway, thereby helping to isolate the involvement of other receptors, such as 5-HT1A, in pain modulation. nih.gov
The 5-HT1D receptor is implicated in the regulation of cerebral blood pressure, a critical factor in the pathophysiology of conditions like migraine headaches. wikipedia.org Cerebral autoregulation is the intrinsic ability of cerebral vasculature to maintain constant blood flow despite fluctuations in systemic blood pressure. nih.gov Research has pointed to an intracranial baroreceptor mechanism that helps regulate systemic arterial blood pressure to maintain this stable cerebral blood flow. nih.gov this compound serves as a critical research tool in this area by allowing for the selective blockade of 5-HT1D receptors, helping scientists to probe their specific contribution to the control of cerebral circulation. wikipedia.org
Investigations in Pain Models (e.g., Neuropathic Pain and Antiallodynic Effects)
Vascular System Investigations
This compound's high selectivity has been pivotal in characterizing the specific serotonin receptors responsible for vascular responses such as vasoconstriction and vasodilation in various animal models.
Studies across different vascular beds have used this compound to determine the involvement of the 5-HT1D receptor in vasoconstriction.
Canine External Carotid Artery: In vagosympathectomised dogs, vasoconstriction induced by 5-HT and the antimigraine drug sumatriptan (B127528) was potently blocked by the selective 5-HT1B receptor antagonist SB-224289. In contrast, this compound was ineffective, indicating that the vasoconstrictor response in this vascular bed is mediated mainly by 5-HT1B, not 5-HT1D, receptors. eur.nl
Human Small Muscular Pulmonary Arteries: Contractions induced by sumatriptan in isolated human small muscular pulmonary arteries were inhibited by the 5-HT1B-selective antagonist SB-224289. nih.gov However, these contractions were unaffected by this compound, suggesting the 5-HT1B receptor mediates vasoconstriction in this vessel. nih.gov
Porcine Carotid Arteriovenous Anastomoses: Similarly, sumatriptan-induced constriction of carotid arteriovenous anastomoses in anesthetized pigs was antagonized by the 5-HT1B antagonist SB-224289, but not by this compound. eur.nl
Rat Hindquarters: In the in situ autoperfused rat hindquarters, 5-HT induced both vasodilator and vasoconstrictor responses depending on the dose. The vasodilator effect was inhibited by this compound, suggesting mediation by 5-HT1D/1B receptors. nih.gov
Rat Aorta: In isolated rat aortic rings, this compound did not affect the vasoconstrictor response to phenylephrine (B352888), nor did it alter the attenuation of this response by lerimazoline, indicating the 5-HT1D receptor was not involved in this specific interaction. kjpp.netkjpp.netkoreamed.org
The primary value of this compound in vascular research is its ability to pharmacologically discriminate between the actions of 5-HT1D and 5-HT1B receptors. wikipedia.org Given their similar profiles, most older ligands could not separate their effects.
| Vascular Bed/Model | Agonist Tested | Effect of this compound | Inferred Receptor Mediation | Reference |
|---|---|---|---|---|
| Canine External Carotid Artery | 5-HT, Sumatriptan | Ineffective at blocking vasoconstriction. | Vasoconstriction mediated by 5-HT1B, not 5-HT1D, receptors. | eur.nl |
| Human Small Muscular Pulmonary Arteries | Sumatriptan | Did not inhibit vasoconstriction. | Vasoconstriction mediated by 5-HT1B receptors. | nih.gov |
| Porcine Carotid Arteriovenous Anastomoses | Sumatriptan | Did not affect vasoconstriction. | Vasoconstriction mediated by 5-HT1B receptors. | eur.nl |
| Rat Hindquarters | L-694,247 (5-HT1D/1B agonist) | Inhibited the vasodilator action. | Vasodilation mediated by 5-HT1D/1B receptors. | nih.gov |
| Rat Aortic Rings | Phenylephrine | Did not affect vasoconstriction. | 5-HT1D receptor not involved in the observed interaction. | kjpp.net |
Effects on Vasoconstrictor Responses[13],
Other Physiological Systems Explored
The role of serotonin (5-HT) receptor subtypes in the central regulation of body temperature has been a subject of non-clinical investigation. Research in animal models, such as the guinea pig, has been instrumental in differentiating the functions of closely related receptor subtypes. Studies investigating thermoregulatory processes have shown that the stimulation of 5-HT1B receptors can lead to hypothermia in guinea pigs. kisti.re.krnih.gov
In experiments designed to parse the specific contributions of 5-HT1D receptors to this physiological response, the selective 5-HT1D antagonist this compound was utilized. The findings indicated that this compound did not prevent the hypothermia induced by 5-HT1B receptor agonists. cnjournals.com This suggests that the 5-HT1D receptor, for which this compound is a potent antagonist, is not the primary subtype involved in this specific thermoregulatory pathway in guinea pigs. The ability to pharmacologically isolate receptor function with tools like this compound is crucial for understanding these complex systems.
This compound has been pivotal in distinguishing the in vivo functions of 5-HT1B and 5-HT1D receptors, which can act as either autoreceptors or heteroreceptors. An autoreceptor is a receptor located on a presynaptic neuron that is sensitive to the neurotransmitter released by that same neuron, typically acting as a negative feedback mechanism to inhibit further neurotransmitter release. wikipedia.org In contrast, a heteroreceptor is a presynaptic receptor that is sensitive to neurotransmitters or hormones different from the one released by the cell on which it resides. wikipedia.org
Research has firmly established this compound as a selective antagonist of the human 5-HT1D (h5-HT1D) receptor, with significantly lower affinity for the h5-HT1B receptor. nih.govtocris.com In functional studies, this compound behaves as a pure antagonist at h5-HT1D heteroreceptors. For instance, it effectively blocks the 5-HT-mediated inhibition of glutamate release in the human cerebrocortex and noradrenaline release from human atrial appendages, effects which are governed by presynaptic h5-HT1D heteroreceptors. nih.gov Crucially, at concentrations where it effectively blocks h5-HT1D heteroreceptors, this compound shows little to no activity at the h5-HT1B autoreceptor, which regulates the release of serotonin itself. nih.govppm.edu.pl This selectivity allows for the independent study of these two distinct regulatory mechanisms. ppm.edu.pl
In studies on porcine carotid arteriovenous anastomoses, the vasoconstriction induced by the agonist sumatriptan was potently blocked by a selective 5-HT1B antagonist, but was not affected by this compound. eur.nlnih.gov This finding further underscores that the vascular effects in this model are mediated by 5-HT1B receptors, not 5-HT1D receptors, and highlights the utility of this compound in making such distinctions. eur.nlnih.gov
| Receptor Type & Location | Neurotransmitter Release Modulated | Effect of this compound | Reference |
|---|---|---|---|
| h5-HT1D Heteroreceptor (Human Cerebrocortex) | Glutamate | Antagonizes 5-HT's inhibitory effect | nih.gov |
| h5-HT1D Heteroreceptor (Human Atrial Appendages) | Noradrenaline | Antagonizes 5-HT's inhibitory effect | nih.gov |
| h5-HT1B Autoreceptor (Human Cerebrocortex) | Serotonin (5-HT) | No significant effect | nih.gov |
| 5-HT1B Receptor (Porcine Carotid Vasculature) | (Mediates vasoconstriction) | No significant effect | eur.nl |
Studies on Thermoregulation (e.g., Body Temperature in Guinea Pigs)
Methodological Considerations for Non-Clinical Animal Studies Utilizing this compound
The primary methodological value of this compound in non-clinical animal studies lies in its selectivity as a pharmacological tool. nih.gov Its ability to antagonize 5-HT1D receptors with a 60-fold selectivity over 5-HT1B receptors allows researchers to dissect the specific roles of the 5-HT1D receptor subtype in various physiological and pathological processes. tocris.comnih.gov
A key consideration is the selection of the appropriate animal model, as the pharmacology of 5-HT receptor subtypes can vary between species. For example, the functional distinction between the 5-HT autoreceptor (5-HT1B) and certain heteroreceptors (5-HT1D) is observed in human and guinea-pig tissues, but this distinction is not the same in rats, where the 5-HT1B receptor serves both functions. ppm.edu.plnih.gov Therefore, translating findings requires careful consideration of the species used.
In experimental design, this compound is often used to determine if a biological response to a broader 5-HT agonist is mediated by the 5-HT1D receptor. For instance, in studies of nociception in rats, this compound was administered to see if it would block the antinociceptive effects of another compound; its failure to do so suggested that the 5-HT1D receptor was not involved in that compound's mechanism of action. mdpi.com This "knockout" approach, using a selective antagonist, is a common and powerful technique. The experimental protocol for an investigation in anesthetized pigs involved complex surgical preparation and the use of radiolabelled microspheres to measure regional blood flow, demonstrating the rigorous methodologies within which this compound is employed. nih.gov The final proof that the 5-HT autoreceptor in the human and guinea-pig cerebral cortex is of the 5-HT1B subtype was made possible through the use of selective antagonists, including this compound for the 5-HT1D receptor. nih.gov
| Area of Investigation | Animal Model / Tissue | Methodological Use of this compound | Reference |
|---|---|---|---|
| Receptor Subtype Identification | Human & Guinea-Pig Cerebral Cortex | Used as a selective 5-HT1D antagonist to differentiate its function from the 5-HT1B autoreceptor. | nih.gov |
| Vasoconstriction | Anesthetized Pig | Administered to test for 5-HT1D involvement in sumatriptan-induced vasoconstriction. | eur.nlnih.gov |
| Thermoregulation | Guinea Pig | Used to demonstrate that 5-HT1D receptors do not mediate agonist-induced hypothermia. | cnjournals.com |
| Nociception | Rat | Used as a selective antagonist to rule out the involvement of 5-HT1D receptors in a compound's antinociceptive effect. | mdpi.com |
Brl 15572 As a Foundational Pharmacological Research Tool
Paradigmatic Compound for Discriminating 5-HT1B and 5-HT1D Receptors
Despite only modest differences in their amino acid sequences, the human 5-HT1B and 5-HT1D receptors exhibit remarkably similar pharmacological profiles, making their individual study challenging with early compounds. BRL-15572 emerged as a crucial tool for distinguishing between these two subtypes. It functions as a selective antagonist for the human 5-HT1D receptor. tocris.commedchemexpress.comhellobio.com
Research has demonstrated that this compound possesses significantly higher affinity for the human 5-HT1D receptor compared to the human 5-HT1B receptor. Studies using human receptors expressed in CHO cells have shown this compound to have approximately 60-fold higher affinity for h5-HT1D (pKi = 7.9) than for h5-HT1B receptors. tocris.comnih.govmedchemexpress.com This selectivity is considerably greater than that offered by earlier compounds like ketanserin (B1673593), which showed less discrimination between these subtypes and had higher affinity for other 5-HT receptors. nih.govnih.gov
The discriminatory power of this compound has been confirmed in functional studies. For instance, in human atrial appendages, this compound was shown to antagonize the effect of serotonin (B10506) (5-HT) on electrically evoked tritium (B154650) overflow, an effect mediated by presynaptic h5-HT1D heteroreceptors on noradrenergic terminals. nih.govnih.gov Conversely, a selective h5-HT1B receptor ligand, SB-216641, did not show this effect in the same preparation. nih.gov These findings highlight this compound's utility in differentiating the roles of these two receptor subtypes in native tissues.
The following table summarizes the binding affinities of this compound for human 5-HT1B and 5-HT1D receptors based on studies in CHO cells:
| Receptor Subtype | pKi Value | Selectivity vs 5-HT1B |
| h5-HT1D | 7.9 | 60-fold higher |
| h5-HT1B | - | - |
*Data derived from studies on human receptors expressed in CHO cells. tocris.comnih.govmedchemexpress.com
Utility in Elucidating Distinct Functions of Serotonin Receptor Subtypes
The availability of selective ligands like this compound has been instrumental in unraveling the specific functions mediated by individual serotonin receptor subtypes, particularly the 5-HT1D receptor. By selectively blocking 5-HT1D receptors, researchers can isolate the effects mediated by other receptor types and understand the unique contributions of 5-HT1D receptors to various physiological processes.
For example, this compound has been used to characterize 5-HT1D receptor-mediated responses in different tissues and brain regions. medchemexpress.comselleckchem.com Studies have utilized this compound to investigate the role of 5-HT1D receptors in modulating neurotransmitter release, such as glutamate (B1630785) in the brain. nih.govwikipedia.org In human cerebral cortex slices, this compound was shown to antagonize the inhibitory effect of 5-HT on potassium-evoked glutamate overflow, indicating a role for h5-HT1D receptors in regulating glutamate release. nih.gov
Furthermore, this compound has contributed to understanding the functional diversity between native human 5-HT1B and 5-HT1D receptors located on different neurons and involved in distinct functions. nih.gov Research using this compound and other selective ligands has demonstrated that these closely related subtypes can have differential roles in modulating neuronal activity and neurotransmission. nih.govnih.gov
Contributions to Understanding Serotonergic System Complexity
The serotonergic system is highly complex, involving numerous receptor subtypes, intricate signaling pathways, and diverse physiological functions. sci-hub.seresearchgate.net The development and application of selective pharmacological tools like this compound have significantly advanced our understanding of this complexity.
By providing a means to selectively target the 5-HT1D receptor, this compound has allowed researchers to dissect the specific involvement of this subtype within the broader serotonergic network. This has facilitated the characterization of 5-HT autoreceptors and heteroreceptors, highlighting the varied mechanisms by which serotonin release is modulated. nih.govnih.gov
The use of this compound in conjunction with other selective ligands for different 5-HT receptor subtypes has enabled researchers to explore the interactions and interplay between these receptors. This has contributed to a more nuanced understanding of how the serotonergic system regulates diverse functions, including those related to neuronal excitability and synaptic transmission. physiology.org The availability of such high-purity serotonergics is crucial for obtaining robust and reproducible experimental outcomes, thereby facilitating the discovery of novel regulatory mechanisms within the serotonin system. scbt.com
Advancements in Medicinal Chemistry and Structure Activity Relationship Sar Studies Informed by Brl 15572
Design and Development of Selective Serotonin (B10506) Receptor Ligands
The development of selective ligands for serotonin receptor subtypes has been a crucial area in medicinal chemistry. BRL-15572 emerged as a key compound in this effort, specifically for its selectivity towards the 5-HT1D receptor. Prior to compounds like this compound, many ligands for the 5-HT1B and 5-HT1D receptors showed similar affinity for both subtypes, making it challenging to differentiate their specific roles. nih.govwikipedia.org
This compound's selective profile, demonstrating high affinity for h5-HT1D receptors (pKi = 7.9) and significantly lower affinity for h5-HT1B receptors (60-fold selectivity), made it a valuable tool for pharmacologically discriminating between these two closely related subtypes. nih.govmedchemexpress.comselleckchem.com This selectivity was a significant advancement, enabling researchers to better characterize the distinct functions mediated by 5-HT1B and 5-HT1D receptors in various physiological and pathological processes. nih.govmedchemexpress.com
The chemical structure of this compound, containing a piperazine (B1678402) ring connected to a chlorophenyl group and a diphenylpropanol moiety, contributed to its selective binding profile. ontosight.ai Studies involving structural modifications and analysis of related compounds have helped elucidate the structural features necessary for selective 5-HT1D antagonism. This has informed the design of subsequent generations of selective serotonin receptor ligands.
Insights into Receptor Ligand Interactions and Pharmacophore Development
This compound has provided valuable insights into the specific interactions between ligands and the 5-HT1D receptor binding site. Its activity as a selective antagonist has been instrumental in probing the molecular details of this receptor subtype.
Research utilizing this compound in binding and functional assays, such as [35S]GTPγS binding and cAMP accumulation assays, has helped to characterize the pharmacological profile of the h5-HT1D receptor. nih.gov These studies revealed that this compound acts as a partial agonist in high receptor expression systems, with potencies and selectivities correlating with its binding affinities. nih.gov
The data generated from studies with this compound and other selective ligands have contributed to the development of pharmacophore models for 5-HT1D receptor ligands. While ligand-based pharmacophores are useful for understanding ligand-macromolecule recognition and can serve as 3D-QSAR models and search queries, they often require refinement with steric constraints to accurately define the binding pocket. nih.gov The selective binding profile of compounds like this compound, particularly in differentiating between 5-HT1B and 5-HT1D subtypes, has aided in identifying key molecular features and spatial arrangements critical for selective 5-HT1D receptor interaction. nih.gov For instance, studies have suggested that the bulk tolerance in certain regions of the binding pocket can differentiate between 5-HT1 receptor subtypes, allowing for preferential binding. nih.gov
Evolution of 5-HT1D Receptor Ligand Discovery
The discovery of 5-HT1D receptors and the subsequent development of selective ligands have evolved significantly over time. Initially, the distinction between 5-HT1B and 5-HT1D receptors was challenging due to their pharmacological similarities. nih.govresearchgate.net Early ligands often bound to both subtypes with comparable affinity.
The introduction of compounds like GR127935, initially described as a potent 5-HT1B/1D antagonist, marked an important step. nih.govresearchgate.net However, the availability of more selective compounds became crucial for dissecting the individual roles of these receptors. This compound, developed as a selective antagonist for the 5-HT1D receptor, represented a key advancement in this evolution. nih.govresearchgate.netresearchgate.net Alongside SB-216641, a selective h5-HT1B antagonist, this compound provided researchers with the tools to pharmacologically discriminate between these subtypes. nih.gov
This ability to selectively target the 5-HT1D receptor has facilitated research into its specific functions, such as its role in modulating glutamate (B1630785) release and its potential involvement in migraine headaches. wikipedia.orgresearchgate.netresearchgate.net Although a clinical trial with a specific 5-HT1D receptor agonist (PNU-142633) for migraine proved ineffective, research using selective antagonists like this compound continues to contribute to understanding the complex roles of 5-HT1D receptors. nih.gov The ongoing discovery and characterization of selective ligands, informed by the properties of compounds like this compound, remain essential for advancing the understanding of serotonin receptor pharmacology and identifying potential therapeutic targets.
Future Directions and Emerging Research Avenues for Brl 15572
Unexplored Pharmacological Dimensions of 5-HT1D Receptors
The 5-HT1D receptor's role extends well beyond its established involvement in migraine pathophysiology. patsnap.comnih.gov The availability of selective antagonists like BRL-15572 opens the door to investigating these less-understood functions.
Neuropsychiatric and Neurodegenerative Conditions: The modulation of neurotransmitter release is a key function of the 5-HT1D receptor. patsnap.com This positions it as a potential player in the pathophysiology of various psychiatric disorders, including anxiety and depression, where serotonin (B10506) system dysregulation is a known factor. patsnap.compatsnap.com Preliminary studies suggest that targeting 5-HT1D receptors could offer new therapeutic avenues for these conditions. patsnap.com Furthermore, there is emerging interest in the role of 5-HT1D receptor modulators in neurodegenerative diseases, where they might help balance neurotransmitter levels and reduce neuroinflammation. patsnap.com Research has also pointed to a potential involvement of 5-HT1D receptors in Huntington's disease. cas.cz
Synaptic Plasticity and Cognition: The serotonergic system is deeply involved in learning and memory. A study using a rat model of methamphetamine relapse found that this compound administration in the hippocampus influenced long-term potentiation (LTP), a cellular correlate of memory, and levels of brain-derived neurotrophic factor (BDNF), a key molecule for synaptic plasticity. bohrium.com This suggests an unexplored role for 5-HT1D receptors in the neural mechanisms of addiction and memory, warranting further investigation.
Oncology: Recent findings have implicated serotonin receptors in cancer biology. Specifically, research has shown that down-regulating 5-HT1B and 5-HT1D receptors can inhibit the proliferation, clonogenicity, and invasion of human pancreatic cancer cells. plos.org This indicates that these receptors may act as growth factors in certain malignancies, presenting a novel and unexplored dimension for pharmacological intervention with tools like this compound. plos.org
Potential for this compound in Novel Research Applications
As a selective pharmacological tool, this compound is instrumental in delineating the specific contributions of the 5-HT1D receptor in complex biological systems.
Dissecting Receptor Heterodimerization: 5-HT1B and 5-HT1D receptors can form heterodimers when co-expressed, potentially creating a receptor complex with unique pharmacological properties. nih.gov this compound, used in conjunction with selective 5-HT1B antagonists, is essential for teasing apart the functional consequences of 5-HT1B/1D heterodimerization versus their respective homodimers in various neuronal circuits. nih.govbham.ac.uk
Investigating Neurotransmitter Release and Pain Pathways: The 5-HT1D receptor is a known presynaptic autoreceptor that inhibits the release of serotonin and other neurotransmitters. patsnap.comnih.gov this compound can be used to probe the precise role of this receptor in modulating the release of glutamate (B1630785), dopamine, and norepinephrine (B1679862) in specific brain regions. wikipedia.orgpatsnap.compatsnap.com In studies of pain, this compound has been used to confirm that the inhibitory effects of the migraine drug sumatriptan (B127528) on N-type calcium channels in dural nerve fibers are mediated specifically through the 5-HT1D receptor subtype. nih.gov This highlights its utility in clarifying the mechanisms of action of existing drugs.
Models of Substance Use Disorder: Research into methamphetamine relapse has demonstrated that this compound can attenuate changes in synaptic strength (LTP) associated with drug-seeking behavior. bohrium.com This opens up a new avenue for using this compound to explore the role of 5-HT1D receptors in the neurobiology of addiction and to test potential therapeutic strategies for preventing relapse. bohrium.com
| Receptor Subtype | Binding Affinity (pKi) | Reference |
|---|---|---|
| 5-HT1D | 7.9 | |
| 5-HT1A | 7.7 | |
| 5-HT2B | 7.4 | |
| 5-HT2A | 6.6 | |
| 5-HT2C | 6.2 | |
| 5-HT1B | 6.1 | |
| 5-HT1F | 6.0 | |
| 5-HT7 | 6.3 | |
| 5-HT6 | 5.9 | |
| 5-HT1E | 5.2 |
| Experimental Model | Key Finding | Reference |
|---|---|---|
| Rat model of methamphetamine relapse | Microinjection of this compound into the hippocampus attenuated methamphetamine-induced increases in population spike amplitude and decreased BDNF expression. | bohrium.com |
| Pithed rats | The inhibitory effects of the 5-HT1 receptor agonist 5-CT on sympathetically induced tachycardia were not blocked by this compound alone, but were abolished by a combination of this compound and a 5-HT1B antagonist. | nih.gov |
| Isolated mouse dura mater | This compound prevented the inhibitory effect of sumatriptan on action potential-evoked calcium signaling in dural CGRP terminal fibers, confirming the effect is mediated by the 5-HT1D receptor. | nih.gov |
Integration with Advanced Research Methodologies (e.g., In Silico, Organ-on-a-Chip)
The synergy between selective pharmacological agents like this compound and advanced research platforms promises to accelerate discovery.
In Silico Modeling: Computational approaches can significantly enhance the study of this compound. Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to analyze the structural features of this compound responsible for its high affinity and selectivity for the 5-HT1D receptor. researchgate.net Molecular dynamics simulations could model the precise interactions between this compound and the receptor binding pocket, providing insights into the molecular basis of its antagonist activity. researchgate.net Furthermore, toxicophore modeling, which uses chemical structures to predict potential toxicity, could be applied to assess and predict off-target effects or identify novel compounds with similar properties. nih.gov
Organ-on-a-Chip (OOC) Technology: OOC platforms are microfluidic devices containing living human cells that replicate the key functions of organs, offering a more physiologically relevant alternative to traditional cell culture and animal models. mdpi.comnih.govcn-bio.com A "Neurovascular-Unit-on-a-Chip" or a "Brain-on-a-Chip" could be used to study the effects of this compound on human neurons and cerebral blood vessels in a controlled microenvironment. mdpi.com This would be particularly valuable for investigating its role in migraine or its potential effects on the blood-brain barrier. Multi-organ chips could even model systemic effects and metabolism, providing a holistic view of the compound's activity in a human-like system. mdpi.comnih.gov The ongoing push to standardize OOC technology will further enhance its reliability and integration into drug discovery and basic research pipelines. europa.eu
Q & A
Q. What is the primary pharmacological target of BRL-15572, and how does this inform its experimental application in neurobiological research?
this compound is a selective 5-HT1D receptor antagonist. Its mechanism is critical in studies investigating serotonergic modulation of pain-depression comorbidity. Methodologically, intra-paraventricular thalamus (PVA) injections (e.g., 7-day repeated dosing at 1.5 mg/kg) are employed to assess behavioral outcomes like tail suspension test (TST) and forced swim test (FST). Vehicle-controlled designs and post hoc Tukey’s tests are essential to validate specificity .
Q. In which experimental models has this compound been utilized to study host-pathogen interactions, particularly in RNA virus research?
this compound has been used in Influenza A virus (IAV) studies to investigate Rac1 GTPase activity. For example, it was applied to differentiate between antiviral and virus-supportive roles of Rac1 during viral replication. Methodologies include viral culturing paired with RT-PCR to distinguish viral RNA detection from functional virion analysis .
Q. What dosing protocols are recommended for this compound in in vivo studies to ensure target engagement without off-target effects?
Studies using this compound in murine models typically administer 1.5 mg/kg via intra-PVA injections over 7 days. Controls include saline vehicles, and statistical validation via one-way ANOVA with Tukey’s multiple comparisons ensures robustness. Dose-response curves and pharmacokinetic profiling are advised to confirm receptor specificity .
Q. How is this compound integrated into electrophysiological studies to investigate neural oscillations?
In EEG-based research, this compound is used to modulate serotonergic pathways while recording beta (12–30 Hz) and gamma (30–100 Hz) oscillations. Parametric spectral Granger causality analysis is recommended to assess directional neuronal network interactions, with single-trial EEG-source signals processed to avoid Type I errors .
Q. What are the key considerations for using this compound in behavioral assays assessing chronic pain-depression comorbidity?
Critical controls include sham-operated groups, vehicle injections, and baseline behavioral measurements (e.g., paw withdrawal thresholds). Data should be analyzed using two-tailed unpaired t-tests for pairwise comparisons and ANOVA for multi-group designs to account for variability in comorbid symptom expression .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding this compound’s dual role in modulating antiviral responses and potential virus-supportive functions?
Contradictions arise from context-dependent Rac1 activity in IAV replication. To address this, combine knockdown/knockout models with this compound treatment, using plaque assays and interferon-β quantification. Dual RNA-seq of host and viral transcripts can disentangle pro-viral vs. antiviral pathways .
Q. What statistical approaches are recommended for analyzing neural oscillation data in studies combining this compound with electrophysiological recordings?
Band-specific power analysis (beta/gamma) should be paired with spectral coherence and Granger causality to evaluate frequency-specific synchrony. Non-parametric bootstrapping is advised for small sample sizes, while parametric methods (e.g., Dhamala’s algorithm) suit larger datasets to infer directional connectivity .
Q. How does the selection of viral culturing methods influence the interpretation of this compound’s effects on Influenza virus replication kinetics?
Viral culturing (e.g., MDCK cells) allows quantification of infectious virions, whereas RT-PCR only detects RNA. Use both methods in parallel: culturing for replication efficiency and RT-PCR for early viral load. Normalize this compound’s effects to viral titer changes across multiple cycles .
Q. What experimental designs are critical for validating this compound’s specificity in receptor binding assays?
Competitive binding assays with radiolabeled 5-HT1D ligands (e.g., [³H]-5-CT) should include off-target receptors (e.g., 5-HT1B). Use HEK293 cells transfected with human 5-HT1D receptors and calculate Ki values via Cheng-Prusoff equation. Cross-reactivity thresholds should be ≤10% .
Q. How can researchers optimize this compound delivery in neuropharmacological studies to minimize confounding variables?
Stereotaxic intra-PVA injections ensure localized delivery, validated via post-hoc histology. Pharmacokinetic studies should measure cerebrospinal fluid (CSF) concentrations. Pair with microdialysis for real-time serotonin monitoring to confirm target engagement and rule off-target effects .
Q. Methodological Notes
- Data Contradiction Analysis : For conflicting results (e.g., Rac1 roles), employ orthogonal assays (e.g., siRNA + this compound) and meta-analyses of replication studies .
- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IRB approvals and 3R principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
